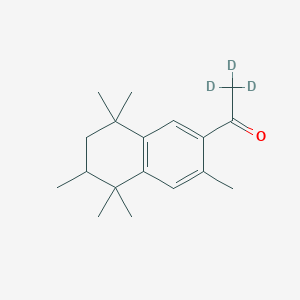

1-(3,5,5,6,8,8-Hexamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C18H26O |

|---|---|

Poids moléculaire |

261.4 g/mol |

Nom IUPAC |

2,2,2-trideuterio-1-(3,5,5,6,8,8-hexamethyl-6,7-dihydronaphthalen-2-yl)ethanone |

InChI |

InChI=1S/C18H26O/c1-11-8-16-15(9-14(11)13(3)19)17(4,5)10-12(2)18(16,6)7/h8-9,12H,10H2,1-7H3/i3D3 |

Clé InChI |

DNRJTBAOUJJKDY-HPRDVNIFSA-N |

SMILES isomérique |

[2H]C([2H])([2H])C(=O)C1=CC2=C(C=C1C)C(C(CC2(C)C)C)(C)C |

SMILES canonique |

CC1CC(C2=C(C1(C)C)C=C(C(=C2)C(=O)C)C)(C)C |

Origine du produit |

United States |

Foundational & Exploratory

A Technical Guide to 1-(3,5,5,6,8,8-Hexamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone-d3: The Gold Standard for Polycyclic Musk Analysis

Executive Summary: This guide provides a comprehensive technical overview of 1-(3,5,5,6,8,8-Hexamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone-d3 (AHTN-d3), the deuterated stable isotope-labeled internal standard for its parent compound, Tonalide (AHTN). We delve into the critical role of AHTN-d3 in enabling precise and accurate quantification of AHTN in complex environmental and biological matrices. This document outlines the physicochemical properties of AHTN-d3, the principles of its application in isotope dilution mass spectrometry (IDMS), a detailed analytical protocol for its use, and the causality behind its superiority in modern analytical workflows.

Introduction: The Analytical Challenge of a Ubiquitous Fragrance

1-(3,5,5,6,8,8-Hexamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone, commercially known as Tonalide or AHTN, is a synthetic polycyclic musk widely used as a fragrance ingredient in a vast array of consumer products, including perfumes, detergents, and cosmetics.[1][2] Its extensive use and chemical stability have led to its classification as a persistent and bioaccumulative xenobiotic.[1] Consequently, AHTN is frequently detected in environmental compartments such as wastewater, sludge, and surface waters, as well as in human tissues.[2][3]

Accurately quantifying AHTN in these complex matrices is a significant analytical challenge. Matrix effects—the suppression or enhancement of the analyte signal by co-extracted, interfering compounds—can lead to significant inaccuracies in measurement.[4] To overcome this, the most robust and reliable analytical method is isotope dilution mass spectrometry (IDMS).[5][6] This technique relies on a stable isotope-labeled (SIL) internal standard, for which AHTN-d3 is the premier choice.

The Principle of Isotope Dilution: Why AHTN-d3 is Essential

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides the highest level of accuracy and precision for quantification.[6] The core principle lies in the use of an internal standard that is chemically identical to the analyte but has a different mass due to isotopic substitution.[7] In this case, AHTN-d3 serves as the internal standard for the native (non-labeled) AHTN.

Causality of Superiority: The power of IDMS stems from the fact that the SIL internal standard (AHTN-d3) and the native analyte (AHTN) behave almost identically during every step of the analytical process—extraction, cleanup, and chromatographic separation.[6][8] Any loss of analyte during sample preparation will be matched by a proportional loss of the internal standard.[6] Similarly, any matrix-induced ion suppression or enhancement in the mass spectrometer source will affect both molecules equally.[4]

Therefore, by spiking a known quantity of AHTN-d3 into a sample at the very beginning of the workflow and measuring the ratio of the native analyte to the labeled standard in the final mass spectrometric analysis, one can calculate the original concentration of the analyte with exceptional accuracy, effectively nullifying the impact of matrix effects and variable recovery.[6][8] This makes the protocol a self-validating system.

Compound Profile: AHTN-d3

Key Identifiers and Properties

The key physicochemical data for AHTN-d3 are summarized below. The deuteration occurs on the acetyl methyl group, providing a distinct mass shift without significantly altering chemical behavior.

| Property | Value | Source |

| Chemical Name | This compound | [9] |

| Synonyms | Tonalide-d3, AHTN-d3, Acetyl Hexamethyl Tetralin-d3 | [1] |

| CAS Number | Not publicly assigned; tracked by suppliers internally. | N/A |

| Molecular Formula | C₁₈H₂₃D₃O | [9] |

| Molecular Weight | 261.45 g/mol | Calculated |

| Appearance | Typically a white to off-white solid | General Supplier Data |

Synthesis Pathway Overview

The synthesis of deuterated compounds like AHTN-d3 is a specialized process.[10][11] While specific proprietary methods may vary, a common and logical pathway involves the Friedel-Crafts acylation of the precursor hexamethyltetralin using a deuterated acylating agent, such as acetyl-d3 chloride. This targeted approach ensures the deuterium labels are placed on the acetyl group, which is chemically stable and not prone to exchange under typical analytical conditions.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. Tonalide | C18H26O | CID 89440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Polycyclic musk fragrances (PMFs) in wastewater and activated sludge: analytical protocol and application to a real case study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Isotope Dilution Mass Spectrometry - PTB.de [ptb.de]

- 7. NULL [szabo-scandic.com]

- 8. scispace.com [scispace.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. CN118955232A - A method for synthesizing deuterated aromatic compounds - Google Patents [patents.google.com]

- 11. Synthesis of deuterated acids and bases using bipolar membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of AHTN-d3

This guide provides a detailed examination of the mass spectrometry fragmentation pattern of AHTN-d3, the deuterated analog of 7-acetyl-1,1,3,4,4,6-hexamethyl-1,2,3,4-tetrahydronaphthalene (AHTN), a widely used polycyclic musk fragrance also known as Tonalide. Designed for researchers, analytical chemists, and drug development professionals, this document elucidates the fragmentation mechanisms, outlines a robust analytical workflow, and underscores the application of AHTN-d3 as an internal standard for precise quantification.

Introduction: AHTN and the Role of Isotopic Labeling

AHTN is a synthetic fragrance ingredient valued for its persistent musk scent, leading to its extensive use in cosmetics, detergents, and personal care products.[1][2] Its prevalence has made it a compound of interest in environmental and biological monitoring studies.[1][3][4] Accurate and precise quantification of AHTN in complex matrices necessitates a reliable analytical method. This is where AHTN-d3, its stable isotope-labeled counterpart, becomes indispensable.

In quantitative mass spectrometry, particularly with techniques like Gas Chromatography-Mass Spectrometry (GC-MS), deuterated internal standards are the gold standard.[5][6] AHTN-d3 is chemically identical to AHTN, ensuring it behaves similarly during sample extraction, cleanup, and chromatographic separation.[5][6] However, its increased mass allows it to be distinguished by the mass spectrometer. By adding a known quantity of AHTN-d3 to a sample at the beginning of the workflow, any analyte loss during sample preparation can be corrected, dramatically improving the accuracy and precision of the final measurement.[5]

Chemical Structure and Isotopic Labeling

Understanding the fragmentation pattern begins with the molecular structure. AHTN is a tetralin core substituted with six methyl groups and an acetyl group.[7][8]

-

AHTN (Tonalide):

-

AHTN-d3:

-

In AHTN-d3, the three hydrogen atoms on the methyl of the acetyl group are replaced by deuterium (³H or D).

-

Chemical Formula: C₁₈H₂₃D₃O

-

Molecular Weight: ~261.4 g/mol

-

This specific labeling on the acetyl group is the key to differentiating the fragmentation patterns of the analyte and the internal standard.

Mass Spectrometry and Fragmentation Mechanisms

For semi-volatile and thermally stable compounds like AHTN, Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS) is the analytical technique of choice.[3][10] In EI, high-energy electrons (typically 70 eV) bombard the molecule, causing the ejection of an electron to form an energetically unstable molecular ion (M⁺•).[11] This excess energy induces fragmentation, breaking the molecular ion into smaller, characteristic fragment ions.[11][12][13] The fragmentation pattern is a reproducible fingerprint of the molecule.

Molecular Ion Peak

The first event in the mass spectrometer is the formation of the molecular ion.

-

AHTN: The molecular ion (M⁺•) will appear at a mass-to-charge ratio (m/z) of 258.

-

AHTN-d3: Due to the three deuterium atoms, its molecular ion (M⁺•) appears at m/z 261.

The presence of this peak confirms the molecular weight of the compound.

Key Fragmentation Pathways

The fragmentation of AHTN and AHTN-d3 is dominated by cleavages at the bonds adjacent to the carbonyl group (α-cleavage), a common pathway for ketones.[14][15][16] The stability of the resulting acylium ions and carbocations drives this process.[11]

Primary Fragmentation: Loss of the "Acetyl" Group

This is the most significant fragmentation pathway. The bond between the carbonyl carbon and the aromatic ring cleaves.

-

AHTN: This results in the loss of a neutral acetyl radical (•COCH₃), which has a mass of 43 Da. This generates a highly stable fragment ion at m/z 215 ([M-43]⁺). The base peak in the AHTN spectrum is often the related [M-15]⁺ ion, but the [M-43]⁺ fragment is highly diagnostic.

-

AHTN-d3: The deuterium label is on the acetyl group. Therefore, a deuterated acetyl radical (•COCD₃) is lost. This radical has a mass of 46 Da (12+16+3*2). This cleavage generates a prominent fragment ion at m/z 215 ([M-46]⁺).

Secondary Fragmentation: Loss of the "Methyl" Group from the Acetyl Moiety

Another critical fragmentation is the loss of a methyl radical from the molecular ion.

-

AHTN: The loss of a methyl radical (•CH₃, 15 Da) from the acetyl group results in a major fragment ion at m/z 243 ([M-15]⁺). This fragment is often the base peak (most abundant ion) due to the stability of the resulting acylium ion.

-

AHTN-d3: Here, a deuterated methyl radical (•CD₃, 18 Da) is lost. This shifts the corresponding fragment ion to m/z 243 ([M-18]⁺).

The observation of the same m/z 243 fragment from both AHTN ([M-15]⁺) and AHTN-d3 ([M-18]⁺) is a crucial point. While it might seem counterintuitive, it confirms the location of the deuterium label. The loss of a methyl group from the tetralin ring would still result in an [M-15]⁺ fragment for AHTN-d3 at m/z 246. The fragment at m/z 243 for AHTN-d3 is specifically from the loss of the deuterated methyl group.

Summary of Diagnostic Ions

The key to using AHTN-d3 as an internal standard is to monitor ions that are unique to each compound, avoiding isobaric interferences.

| Ion Description | AHTN (Analyte) | AHTN-d3 (Internal Standard) |

| Molecular Ion [M]⁺• | m/z 258 | m/z 261 |

| Loss of Methyl [M-CH₃/CD₃]⁺ | m/z 243 | m/z 243 |

| Loss of Acetyl [M-COCH₃/COCD₃]⁺ | m/z 215 | m/z 215 |

For quantitative analysis, the most distinct ions are typically chosen. The molecular ions (m/z 258 for AHTN and m/z 261 for AHTN-d3) are excellent choices for quantification (quantifier ions) as they are unique and sufficiently abundant. Fragments like m/z 243 can be used as qualifier ions to confirm identity.

Visualizing the Fragmentation Pathway

The fragmentation process can be visualized to better understand the generation of key ions.

Caption: Primary EI fragmentation pathways of AHTN-d3.

Experimental Protocol: GC-EI-MS Analysis

This section provides a representative protocol for the quantitative analysis of AHTN using AHTN-d3 as an internal standard.

Objective: To quantify AHTN in a sample matrix (e.g., wastewater, tissue).

Methodology:

-

Sample Preparation & Spiking:

-

Accurately weigh or measure the sample into a vial.

-

Add a precise volume of a known concentration of AHTN-d3 stock solution to the sample. This "spiking" should occur at the very beginning of the process.

-

Vortex to ensure thorough mixing.

-

-

Extraction:

-

Perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes from the sample matrix. The choice of solvent or SPE cartridge depends on the matrix. For water samples, a solvent like dichloromethane or hexane is common.

-

-

Concentration and Solvent Exchange:

-

Evaporate the extraction solvent under a gentle stream of nitrogen.

-

Reconstitute the residue in a small, known volume of a suitable solvent for GC injection (e.g., 100 µL of isooctane).

-

-

GC-MS Instrumentation and Parameters:

-

Gas Chromatograph: Agilent 8890 GC or equivalent.

-

Injector: Splitless mode, 280 °C.

-

Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.

-

Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Ion Source: Electron Ionization (EI), 70 eV, 230 °C.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Monitor m/z 258 and 243 for AHTN.

-

Monitor m/z 261 for AHTN-d3.

-

-

-

Calibration and Quantification:

-

Prepare a series of calibration standards containing known concentrations of AHTN and a constant concentration of AHTN-d3.

-

Analyze the standards using the same GC-MS method.

-

Construct a calibration curve by plotting the ratio of the AHTN peak area (m/z 258) to the AHTN-d3 peak area (m/z 261) against the concentration of AHTN.

-

Analyze the prepared samples. Calculate the peak area ratio and determine the concentration of AHTN in the samples from the calibration curve.

-

Data Interpretation and Application Workflow

The use of an internal standard corrects for variations in injection volume, instrument response, and sample loss during preparation.[5] The final concentration is calculated based on the response ratio of the analyte to the internal standard, providing a highly robust and accurate result.

Caption: Quantitative analysis workflow using AHTN-d3.

Conclusion

The mass spectrometry fragmentation of AHTN-d3 is predictable and directly analogous to its non-labeled counterpart, with mass shifts corresponding precisely to the location of the deuterium atoms on the acetyl group. The key diagnostic fragments arise from the loss of the deuterated methyl ([M-18]⁺) and deuterated acetyl ([M-46]⁺) groups. Understanding these pathways is fundamental for developing robust and reliable quantitative methods. By leveraging AHTN-d3 as an internal standard in a GC-EI-MS workflow, researchers can achieve high levels of accuracy and precision, essential for environmental monitoring, toxicology studies, and quality control in the fragrance industry.

References

- 1. Acute hepatotoxicity of the polycyclic musk 7-acetyl-1,1,3,4,4,6-hexamethyl-1,2,3,4-tetrahydronaphtaline (AHTN) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ScenTree - Tonalide® (CAS N° 1506-02-1) [scentree.co]

- 3. oekotoxzentrum.ch [oekotoxzentrum.ch]

- 4. Tonalide | C18H26O | CID 89440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 6. benchchem.com [benchchem.com]

- 7. chembk.com [chembk.com]

- 8. biomonitoring.ca.gov [biomonitoring.ca.gov]

- 9. Tonalid [webbook.nist.gov]

- 10. nanobioletters.com [nanobioletters.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. scienceready.com.au [scienceready.com.au]

- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 14. thiele.ruc.dk [thiele.ruc.dk]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. youtube.com [youtube.com]

Navigating the Safe Handling of AHTN-d3: An In-Depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data and handling procedures for AHTN-d3 (1-(5,6,7,8-tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphthalenyl)ethan-1-one-d3). As a deuterated analog of the synthetic musk AHTN (Tonalide), understanding its chemical properties and potential hazards is paramount for ensuring laboratory safety and experimental integrity. This document synthesizes available safety information, expert-derived best practices, and detailed protocols to empower researchers in the safe and effective use of this compound.

Understanding AHTN-d3: A Profile

AHTN-d3 is a stable isotope-labeled version of AHTN, a polycyclic musk widely used in fragrances. In research, AHTN-d3 serves as an invaluable internal standard for analytical quantification, particularly in environmental and biological monitoring studies. While the deuteration does not significantly alter the chemical reactivity or the core toxicological profile compared to its parent compound, adherence to rigorous safety protocols remains essential.

Key Chemical Identifiers:

| Property | Value | Source |

| Chemical Name | 2,2,2-trideuterio-1-(3,5,5,6,8,8-hexamethyl-6,7-dihydronaphthalen-2-yl)ethanone | [1] |

| Unlabelled CAS Number | 21145-77-7 | [1] |

| Molecular Formula | C18H23D3O | [1] |

| Molecular Weight | 261.22 g/mol | [1] |

Deconstructing the Safety Data Sheet (SDS)

Hazard Identification & Classification

Based on the available data for similar compounds, AHTN is classified with the following hazards:

-

Acute Oral Toxicity: Harmful if swallowed.[2]

-

Aquatic Hazard (Acute & Chronic): Very toxic to aquatic life with long-lasting effects.[2]

GHS Hazard Statements:

Precautionary Statements:

-

P264: Wash hands thoroughly after handling.[2]

-

P270: Do not eat, drink or smoke when using this product.[3]

-

P273: Avoid release to the environment.[2]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[2]

-

P391: Collect spillage.[2]

-

P501: Dispose of contents/container to a chemical waste treatment facility or recycling plant.[2]

Toxicological Insights

While comprehensive toxicological data on AHTN-d3 is limited, studies on AHTN provide valuable insights. Animal studies indicate potential maternal nervous system toxicity at high doses.[4] However, AHTN is not currently considered a mammalian endocrine disruptor in vivo.[4] It is also noted as a potential photosensitizer upon exposure to UV light.[4]

Core Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is fundamental to mitigating risks associated with AHTN-d3.

Personal Protective Equipment (PPE): A Mandate for Safety

The selection and proper use of PPE are the first line of defense against chemical exposure.[5]

Standard Laboratory PPE includes:

-

Eye Protection: Safety glasses with side shields or goggles are mandatory.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling the material.[6]

-

Protective Clothing: A lab coat or chemical-resistant apron should be worn to protect the skin.

The following diagram illustrates the decision-making process for selecting appropriate PPE.

Caption: Workflow for selecting appropriate Personal Protective Equipment (PPE) when handling AHTN-d3.

Safe Handling Practices

-

Ventilation: All handling of AHTN-d3 should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7]

-

Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[2] Avoid eating, drinking, or smoking in areas where chemicals are handled.[3]

-

Avoidance of Contamination: Keep containers tightly closed when not in use.[7]

Storage Requirements

Proper storage is crucial to maintain the integrity of AHTN-d3 and prevent accidental release.

-

Container: Store in the original, tightly sealed container.[8]

-

Conditions: Keep in a cool, dry, and well-ventilated place away from direct sunlight and sources of ignition.[8]

-

Incompatibilities: Avoid storage with strong oxidizing agents, strong acids, and strong alkalis.[2][8]

Emergency Procedures: A Prepared Response

A proactive approach to emergency preparedness is essential in any laboratory setting.

First Aid Measures

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[2][9]

-

If on Skin: Gently wash with plenty of soap and water.[9] If skin irritation occurs, seek medical advice.

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[9] If respiratory symptoms develop, call a POISON CENTER or doctor.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10] If eye irritation persists, get medical advice/attention.

Accidental Release Measures

In the event of a spill, follow these steps to ensure safety and minimize environmental contamination:

-

Evacuate: Evacuate non-essential personnel from the immediate area.[8]

-

Ventilate: Ensure adequate ventilation.[11]

-

Contain: Prevent the spill from spreading and entering drains or waterways.[8][11]

-

Absorb: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to soak up the material.[8]

-

Collect: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste.[7]

-

Clean: Decontaminate the spill area with an appropriate solvent, followed by washing with soap and water.

-

Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[12]

The following diagram outlines the general workflow for responding to a chemical spill.

Caption: Step-by-step workflow for responding to an accidental spill of AHTN-d3.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, foam, or carbon dioxide.[8][13]

-

Specific Hazards: Hazardous decomposition products may include carbon monoxide and carbon dioxide.[2]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[13]

Disposal Considerations

The disposal of AHTN-d3 and any contaminated materials must be handled as hazardous waste.

-

Waste Characterization: Treat all unwanted AHTN-d3 as hazardous chemical waste.[12][14]

-

Containerization: Collect waste in a designated, properly labeled, and sealed container.[12]

-

Regulatory Compliance: All disposal procedures must comply with institutional, local, state, and federal regulations.[14] Do not dispose of down the drain or in regular trash.[14] Contact your institution's Environmental Health and Safety (EHS) office for specific guidance.

Conclusion: A Commitment to Safety

The responsible use of AHTN-d3 in a research setting is predicated on a thorough understanding of its potential hazards and the diligent application of safety protocols. By integrating the principles and procedures outlined in this guide into daily laboratory practice, researchers can ensure a safe working environment and the integrity of their scientific endeavors.

References

- 1. AHTN D3 (acetyl D3) 100 µg/mL in Isooctane [lgcstandards.com]

- 2. johndwalsh.com [johndwalsh.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. health.state.mn.us [health.state.mn.us]

- 5. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. sds.chemicalsafety.com [sds.chemicalsafety.com]

- 11. cdp.dhs.gov [cdp.dhs.gov]

- 12. benchchem.com [benchchem.com]

- 13. cdp.dhs.gov [cdp.dhs.gov]

- 14. benchchem.com [benchchem.com]

Safeguarding Analytical Integrity: A Technical Guide to the Stability and Storage of Deuterated Tonalide

For researchers, scientists, and drug development professionals engaged in quantitative analysis, the integrity of internal standards is paramount. Deuterated Tonalide, a key internal standard for the quantification of the synthetic musk Tonalide, is no exception. This guide provides an in-depth technical overview of the factors influencing the stability of deuterated Tonalide and outlines best practices for its storage and handling to ensure the accuracy and reproducibility of analytical data.

Introduction: The Critical Role of Deuterated Tonalide in Quantitative Analysis

Tonalide (AHTN), chemically known as 1-(5,6,7,8-tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphthalenyl)ethanone, is a widely used synthetic polycyclic musk found in a variety of consumer products.[1][2] Its prevalence necessitates accurate monitoring in environmental and biological matrices. Deuterated Tonalide, such as Tonalide-d5, serves as an ideal internal standard in mass spectrometry-based methods due to its chemical similarity to the analyte, allowing for correction of variability during sample preparation and analysis. However, the reliability of quantitative data is directly dependent on the stability and purity of this internal standard.

Chemical and Physical Properties of Tonalide

Understanding the inherent properties of Tonalide is fundamental to comprehending its stability. Tonalide is a white crystalline solid with a molecular weight of 258.40 g/mol .[3] It is practically insoluble in water but soluble in organic solvents like ethanol and diethyl phthalate.[3] Tonalide is stable under recommended storage conditions, but can be susceptible to degradation under harsh environmental stressors.[3][4]

Table 1: Key Physicochemical Properties of Tonalide

| Property | Value | Reference |

| Chemical Name | 1-(5,6,7,8-tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphthalenyl)ethanone | [1] |

| CAS Number | 1506-02-1 | [3] |

| Molecular Formula | C₁₈H₂₆O | [3] |

| Molecular Weight | 258.40 g/mol | [3] |

| Appearance | White crystalline powder or clear liquid (depending on temperature) | [3] |

| Melting Point | 55°C - 57°C | [3] |

| Boiling Point | ~327°C | [3] |

| Solubility | Insoluble in water; Soluble in ethanol, diethyl phthalate | [3] |

Stability of Deuterated Tonalide: A Deeper Dive

The stability of a deuterated internal standard is influenced by both the inherent stability of the parent molecule and the stability of the deuterium label itself.

Chemical Stability of the Tonalide Moiety

The Tonalide molecule is generally stable; however, it is susceptible to degradation through several pathways, particularly under forced conditions.

-

Photodegradation: Tonalide is known to undergo photochemical degradation.[1] Exposure to direct sunlight or UV radiation can lead to the formation of degradation products, compromising the integrity of the standard.

-

Oxidation: While generally stable to air, prolonged exposure, especially in the presence of oxidizing agents, can lead to degradation. The acetyl group and the alkyl-substituted aromatic ring are potential sites of oxidation.

-

Extreme pH: Tonalide is incompatible with strong acids and bases.[3] These conditions can catalyze degradation reactions.

Isotopic Stability: The Challenge of Hydrogen-Deuterium (H/D) Exchange

A primary concern for deuterated standards is the potential for hydrogen-deuterium (H/D) exchange, where deuterium atoms on the standard are replaced by protons from the solvent or matrix. This can lead to a decrease in isotopic purity and inaccuracies in quantification.

The positions of the deuterium labels on the Tonalide molecule are critical in determining the risk of H/D exchange. While specific information for commercially available deuterated Tonalide can vary, deuterium atoms are typically placed on aliphatic or aromatic carbons that are not readily exchangeable. However, protons on carbons alpha to a carbonyl group can be susceptible to exchange under certain conditions, particularly in the presence of strong acids or bases. Given that Tonalide possesses an acetyl group, the stability of deuterium labels on the methyl group of this acetyl moiety should be carefully considered, especially if stock solutions are prepared in protic solvents and stored for extended periods under non-ideal pH conditions.

Recommended Storage and Handling Conditions

To maintain the integrity of deuterated Tonalide, strict adherence to proper storage and handling protocols is essential.

Table 2: Recommended Storage Conditions for Deuterated Tonalide

| Condition | Recommendation | Rationale |

| Temperature | Long-term: -20°C or below (in a non-frost-free freezer). Short-term (working solutions): 2-8°C. | Minimizes chemical degradation and reduces solvent evaporation. |

| Light | Store in amber vials or in the dark. | Prevents photodegradation.[3] |

| Atmosphere | Store in tightly sealed containers. Consider flushing with an inert gas (e.g., argon or nitrogen) for long-term storage of solid material. | Minimizes exposure to moisture and oxygen. |

| Container | Use high-quality, inert glass vials with PTFE-lined caps. | Prevents leaching of contaminants and ensures a tight seal. |

| Solvent for Solutions | Use high-purity, anhydrous aprotic solvents (e.g., acetonitrile, ethyl acetate) for stock solutions. For working solutions, minimize the use of protic solvents and buffer to a neutral pH if aqueous solutions are necessary. | Aprotic solvents minimize the risk of H/D exchange. |

Handling of Solid Material

-

Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the solid.

-

Handle in a controlled environment, such as a glove box or under a stream of inert gas, to minimize exposure to air and moisture.

Preparation and Handling of Solutions

-

Stock Solutions: Prepare stock solutions in a high-purity, anhydrous aprotic solvent. Store at -20°C or below.

-

Working Solutions: Prepare working solutions by diluting the stock solution. For short-term use, these can be stored at 2-8°C.

-

Avoid repeated freeze-thaw cycles of solutions. Aliquoting stock solutions into smaller, single-use vials is recommended.

-

Always use clean, dry glassware and syringes to avoid contamination.

Experimental Protocol for Stability Assessment

A robust stability testing program is crucial to establish the shelf-life and appropriate handling conditions for deuterated Tonalide solutions. This involves long-term, short-term (bench-top), and freeze-thaw stability studies.

Stability Testing Workflow

Caption: Workflow for assessing the stability of deuterated Tonalide solutions.

Step-by-Step Protocol

-

Preparation of Test Samples:

-

Prepare a stock solution of deuterated Tonalide in a suitable aprotic solvent (e.g., acetonitrile) at a known concentration.

-

Prepare replicate working solutions by spiking the stock solution into the matrix of interest (e.g., solvent, plasma) at a concentration relevant to the intended analytical method.

-

-

Time Zero (T=0) Analysis:

-

Immediately after preparation, analyze a set of the working solutions to establish the initial (T=0) response (e.g., peak area).

-

-

Long-Term Stability:

-

Store a set of working solutions at the intended long-term storage temperature (e.g., -20°C).

-

At predetermined time points (e.g., 1, 3, 6, 12 months), retrieve and analyze the samples.

-

-

Short-Term (Bench-Top) Stability:

-

Store a set of working solutions at room temperature to simulate bench-top exposure.

-

Analyze the samples at various time points over a period that reflects the expected sample processing time (e.g., 4, 8, 24 hours).

-

-

Freeze-Thaw Stability:

-

Subject a set of working solutions to a minimum of three freeze-thaw cycles. A cycle consists of freezing the samples at the intended storage temperature (e.g., -20°C) for at least 12 hours, followed by thawing completely at room temperature.

-

After the final thaw, analyze the samples.

-

-

Data Evaluation:

-

For each time point and condition, compare the mean response of the test samples to the mean response of the T=0 samples.

-

The deuterated Tonalide is considered stable if the mean response of the test samples is within a predefined acceptance range (typically ±15%) of the T=0 samples.

-

Conclusion

The stability of deuterated Tonalide is a critical factor for ensuring the accuracy and reliability of quantitative analytical methods. By understanding its chemical properties, potential degradation pathways, and the importance of isotopic stability, researchers can implement robust storage and handling procedures. Adherence to the recommended conditions of low temperature, protection from light, and use of appropriate containers and solvents will safeguard the integrity of this essential internal standard. Furthermore, conducting thorough stability assessments as outlined in this guide will provide the necessary confidence in the data generated and contribute to the overall quality of scientific research and drug development.

References

An In-Depth Technical Guide to the Isotopic Enrichment of 1-(3,5,5,6,8,8-Hexamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone-d3

A Senior Application Scientist's Perspective on Synthesis, Analysis, and Application

Abstract

This technical guide provides a comprehensive overview of the isotopic enrichment of 1-(3,5,5,6,8,8-Hexamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone, a synthetic musk fragrance, to its deuterated-d3 analog. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the principles, methodologies, and analytical techniques involved in the synthesis and verification of this isotopically labeled compound. The guide delves into the rationale behind isotopic labeling, detailed synthetic protocols, and robust analytical methods for confirming the degree and position of deuterium incorporation.

Introduction: The Significance of Isotopic Labeling

Isotopic labeling, the replacement of an atom with its isotope, is a powerful tool in various scientific disciplines, including pharmacology, metabolism studies, and environmental analysis.[1] Deuterium (²H or D), a stable isotope of hydrogen, is frequently used for this purpose.[1] The introduction of deuterium into a molecule can subtly alter its physicochemical properties, which can be exploited for several applications.[2][3] In the context of drug development, deuteration can influence metabolic pathways, potentially leading to improved pharmacokinetic profiles. For analytical purposes, deuterated compounds serve as excellent internal standards in mass spectrometry-based quantification due to their similar chemical behavior to the unlabeled analyte but distinct mass.[1][2]

1-(3,5,5,6,8,8-Hexamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone, also known under trade names such as Tonalide, is a widely used synthetic musk in the fragrance industry.[4] The deuteration of its acetyl group to yield the -d3 analog provides a valuable tool for metabolic studies and as an internal standard for quantitative analysis.[5][6][7] This guide will focus on the practical aspects of synthesizing and characterizing this specific deuterated compound.

Core Principles of Isotopic Enrichment

Isotopic enrichment refers to the process of increasing the abundance of a specific isotope of an element in a sample.[8][9] In the synthesis of 1-(3,5,5,6,8,8-Hexamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone-d3, the primary goal is to replace the three protons of the acetyl methyl group with deuterium atoms. The efficiency of this replacement is expressed as isotopic enrichment, which is the mole fraction of the isotope expressed as a percentage.[9] Several methods can be employed for deuterium incorporation, with the choice depending on the target molecule's structure and the desired level of enrichment.

Synthesis of this compound

The synthesis of the target deuterated compound can be approached through various strategies. A common and efficient method involves the Friedel-Crafts acylation of 1,1,2,4,4,7-hexamethyl-1,2,3,4-tetrahydronaphthalene using a deuterated acetylating agent.

Friedel-Crafts Acylation: A Mechanistic Overview

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction used to introduce an acyl group onto an aromatic ring.[10][11][12] The reaction typically involves an acyl halide or anhydride and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[10][11][12][13][14]

The mechanism proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring.[10][11] Subsequent deprotonation of the resulting arenium ion regenerates the aromatic system and yields the aryl ketone.[13]

Caption: Generalized workflow of the Friedel-Crafts acylation reaction.

Experimental Protocol: Synthesis of this compound

This protocol outlines a laboratory-scale synthesis. Caution: This procedure involves hazardous materials and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity |

| 1,1,2,4,4,7-Hexamethyl-1,2,3,4-tetrahydronaphthalene | 216.38 | 10.8 g (50 mmol) |

| Acetyl-d3 chloride | 81.52 | 4.5 g (55 mmol) |

| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 7.3 g (55 mmol) |

| Dichloromethane (DCM), anhydrous | 84.93 | 100 mL |

| Hydrochloric acid (HCl), 1M | 36.46 | 50 mL |

| Saturated sodium bicarbonate solution | 84.01 | 50 mL |

| Brine | - | 50 mL |

| Anhydrous sodium sulfate | 142.04 | - |

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (7.3 g, 55 mmol) and anhydrous dichloromethane (50 mL). Cool the suspension to 0 °C in an ice bath.

-

Formation of the Acylium Ion: Slowly add acetyl-d3 chloride (4.5 g, 55 mmol) to the stirred suspension of AlCl₃ in DCM. The addition should be dropwise to control the exothermic reaction. Stir the mixture at 0 °C for 30 minutes.

-

Acylation: Dissolve 1,1,2,4,4,7-hexamethyl-1,2,3,4-tetrahydronaphthalene (10.8 g, 50 mmol) in anhydrous dichloromethane (50 mL) and add it to the dropping funnel. Add this solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture onto crushed ice (approximately 100 g) with stirring. This will hydrolyze the aluminum chloride complex.

-

Workup: Transfer the mixture to a separatory funnel. Add 1M HCl (50 mL) to dissolve any remaining aluminum salts. Separate the organic layer. Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure this compound.

Analytical Characterization and Isotopic Enrichment Determination

Robust analytical techniques are crucial to confirm the identity, purity, and isotopic enrichment of the synthesized compound.[15] A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is typically employed.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and for determining the site of deuterium incorporation.[15][16]

-

¹H NMR (Proton NMR): In the ¹H NMR spectrum of the deuterated product, the signal corresponding to the acetyl methyl protons (typically a singlet) will be significantly diminished or absent, confirming successful deuteration at that position.[17]

-

²H NMR (Deuterium NMR): A peak in the ²H NMR spectrum at a chemical shift corresponding to the acetyl group will directly confirm the presence of deuterium.[17][18] This technique is particularly useful for quantifying the isotopic enrichment.[19]

-

¹³C NMR (Carbon NMR): The carbon atom of the CD₃ group will exhibit a characteristic multiplet due to coupling with deuterium (a spin-1 nucleus), and its chemical shift will be slightly different from the corresponding CH₃ group due to the isotopic effect.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight of the product and for quantifying the isotopic enrichment.[20][21]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and semi-volatile compounds like the target molecule.[15] The mass spectrum of the deuterated product will show a molecular ion peak (M⁺) that is three mass units higher than the unlabeled compound.

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the deuterated product.

Determining Isotopic Enrichment by Mass Spectrometry:

The isotopic enrichment can be calculated by analyzing the relative intensities of the mass peaks in the molecular ion cluster.[20] The following steps outline a general procedure:

-

Acquire the mass spectrum of the unlabeled compound to determine its natural isotopic distribution.

-

Acquire the mass spectrum of the deuterated compound.

-

Compare the measured isotopic distribution of the deuterated compound with theoretically calculated distributions for different enrichment levels.[20]

-

Linear regression analysis can be used to find the best fit and determine the isotopic enrichment with a corresponding uncertainty value.[20]

Caption: Analytical workflow for the characterization of the deuterated product.

Applications in Research and Development

The isotopically labeled this compound has several important applications:

-

Metabolic Studies: It can be used as a tracer to study the metabolic fate of the parent compound in biological systems.

-

Pharmacokinetic Studies: The deuterated analog can be used to investigate the absorption, distribution, metabolism, and excretion (ADME) properties of the fragrance molecule.

-

Internal Standard: It serves as an ideal internal standard for the accurate quantification of the unlabeled compound in complex matrices such as environmental samples or biological fluids using isotope dilution mass spectrometry.[1][2]

-

Environmental Fate Studies: The labeled compound can be used to trace the environmental degradation pathways of this synthetic musk.

Conclusion

The isotopic enrichment of 1-(3,5,5,6,8,8-Hexamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone to its -d3 analog is a valuable process for generating a tool compound with significant applications in research and development. This guide has provided a detailed overview of the synthetic methodology, rooted in the principles of Friedel-Crafts acylation, and the essential analytical techniques for comprehensive characterization. The successful synthesis and rigorous analysis of such isotopically labeled compounds are fundamental to advancing our understanding of the metabolism, pharmacokinetics, and environmental impact of widely used chemical substances.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Hydrogen/Deuterium Exchange in Ambrox Could Improve the Long-Term Scent and Shelf Life of Perfumes | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound | Health System Action Network Lab [health.gentaur.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Isotope - Separation, Enrichment, Radioactive | Britannica [britannica.com]

- 9. isotope.com [isotope.com]

- 10. Friedel–Crafts Acylation [sigmaaldrich.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. Friedel−Crafts Acylation | Reaction Mechanism of Friedel−Crafts Acylation [pw.live]

- 13. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. resolvemass.ca [resolvemass.ca]

- 16. studymind.co.uk [studymind.co.uk]

- 17. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 18. grokipedia.com [grokipedia.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to AHTN-d3: Physicochemical Characteristics and Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

In the landscape of environmental and biological monitoring, the accurate quantification of synthetic fragrances, such as the polycyclic musk AHTN (Tonalide), is of paramount importance. AHTN, or 6-Acetyl-1,1,2,4,4,7-hexamethyltetralin, is a widely used fragrance ingredient in a variety of consumer products, leading to its ubiquitous presence in environmental compartments. Its persistence and potential for bioaccumulation necessitate robust and reliable analytical methodologies for its detection and quantification. This guide provides an in-depth technical overview of AHTN-d3, the deuterated analog of AHTN, and its critical role as an internal standard in achieving analytical accuracy. By leveraging the principles of isotope dilution mass spectrometry, AHTN-d3 enables researchers to overcome matrix effects and variations in sample preparation and analysis, ensuring the highest level of data integrity.

Chemical Identity and Structure

AHTN-d3 is a stable isotope-labeled version of AHTN, where three hydrogen atoms on the acetyl group have been replaced with deuterium atoms. This seemingly subtle modification is fundamental to its utility in analytical chemistry, as it imparts a distinct mass-to-charge ratio while maintaining nearly identical physicochemical properties to the native compound.

-

Chemical Name: 1-(3,5,5,6,8,8-Hexamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone-d3

-

Synonyms: Tonalide-d3, 6-Acetyl-1,1,2,4,4,7-hexamethyltetralin-d3

-

Molecular Formula: C₁₈H₂₃D₃O

-

Molecular Weight: 261.42 g/mol

-

CAS Number: 1396967-82-0

-

Unlabeled CAS Number: 21145-77-7, 1506-02-1[1]

The structural integrity of AHTN-d3, being nearly identical to AHTN, ensures that it co-elutes during chromatographic separation and behaves similarly during extraction and ionization processes. This parallel behavior is the cornerstone of its effectiveness as an internal standard.

Caption: Chemical structure of AHTN-d3.

Physicochemical Properties

The physical and chemical properties of AHTN-d3 are crucial for understanding its environmental fate and for the development of analytical methods. As specific experimental data for AHTN-d3 is limited, the properties of its non-deuterated analog, AHTN (Tonalide), are presented as a close approximation. The substitution of hydrogen with deuterium has a negligible effect on most physical properties other than density.

| Property | Value | Source(s) |

| Appearance | White crystalline powder or solid | [2][3] |

| Melting Point | 55 - 60 °C | [2][3] |

| Boiling Point | ~327 - 350 °C | [3] |

| Density | ~0.97 - 1.005 g/cm³ | [2][3] |

| Vapor Pressure | ~0.1 mmHg at 20°C | |

| Solubility | Insoluble in water; Soluble in ethanol, diethyl phthalate, and other organic solvents. | [2][4] |

| Log Kow | 5.4 - 5.7 | [5] |

Stability and Storage: AHTN-d3, like other deuterated standards, should be stored under controlled conditions to maintain its isotopic and chemical purity. It is recommended to store the compound in a tightly sealed container at +20°C for long-term stability. Solutions should be prepared in high-purity solvents and stored at low temperatures (e.g., -20°C) to minimize degradation and potential hydrogen-deuterium exchange, especially in protic solvents.[2][6]

Spectroscopic Profile

The spectroscopic data for AHTN-d3 are essential for its unequivocal identification and quantification. The key distinction from its non-deuterated counterpart lies in its mass spectrum, while NMR spectroscopy confirms the position of the deuterium labels.

Mass Spectrometry

In mass spectrometry, AHTN-d3 exhibits a molecular ion peak that is 3 mass units higher than that of AHTN. The fragmentation pattern is expected to be very similar to AHTN, with the key difference being that fragments retaining the acetyl-d3 group will have a mass shift of +3. The most abundant fragment ion for AHTN is typically observed at m/z 243, corresponding to the loss of a methyl group. For AHTN-d3, this fragment is expected at m/z 246. Another significant fragment for AHTN is at m/z 215, resulting from the loss of the acetyl group; for AHTN-d3, the corresponding fragment would be at m/z 215, as the deuterated acetyl group is lost.

Expected Key Mass Fragments:

-

AHTN: Molecular Ion (M⁺) at m/z 258, Fragment at m/z 243 ([M-15]⁺)

-

AHTN-d3: Molecular Ion (M⁺) at m/z 261, Fragment at m/z 246 ([M-15]⁺)

This predictable mass shift is the basis for using AHTN-d3 as an internal standard in isotope dilution mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of AHTN-d3 would be expected to be very similar to that of AHTN, with the notable absence of the singlet corresponding to the acetyl protons, which typically appears around δ 2.4 ppm. The remaining signals for the aromatic and aliphatic protons would be present.

-

¹³C NMR: The carbon-13 NMR spectrum of AHTN-d3 would also closely resemble that of AHTN. The signal for the carbonyl carbon of the acetyl group would be present, while the signal for the methyl carbon of the acetyl group would likely show a characteristic triplet splitting pattern due to coupling with the deuterium atoms and a slight upfield shift.

Analytical Applications and Methodologies

The primary application of AHTN-d3 is as an internal standard for the quantitative analysis of AHTN in various matrices, including environmental samples (water, sediment, biota) and biological fluids. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it effectively corrects for analyte losses during sample preparation and for variations in instrument response.[7]

Caption: General workflow for the analysis of AHTN using AHTN-d3 as an internal standard.

Experimental Protocol: Quantification of AHTN in Wastewater Effluent using GC-MS/MS

This protocol provides a detailed methodology for the determination of AHTN in wastewater effluent, employing AHTN-d3 as an internal standard.

1. Sample Collection and Preservation:

-

Collect wastewater effluent samples in amber glass bottles to prevent photodegradation.

-

Preserve samples by acidifying to pH < 2 with sulfuric acid and store at 4°C.

2. Sample Preparation:

-

Allow the sample to come to room temperature.

-

To a 100 mL aliquot of the water sample, add a known amount of AHTN-d3 internal standard solution (e.g., 50 ng).

-

Perform solid-phase extraction (SPE) using a C18 cartridge.

-

Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

-

Load the sample onto the cartridge at a flow rate of approximately 5 mL/min.

-

Wash the cartridge with 5 mL of a 40:60 methanol/water solution to remove interferences.

-

Dry the cartridge under a stream of nitrogen for 10 minutes.

-

Elute the analytes with 5 mL of ethyl acetate.

-

-

Concentrate the eluate to approximately 0.5 mL under a gentle stream of nitrogen.

-

The extract is now ready for GC-MS/MS analysis.

3. GC-MS/MS Instrumental Analysis:

-

Gas Chromatograph (GC):

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 280°C.

-

Injection Mode: Splitless (1 µL injection volume).

-

Oven Temperature Program: Start at 80°C (hold for 1 min), ramp to 200°C at 15°C/min, then ramp to 300°C at 10°C/min (hold for 5 min).

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

AHTN: Precursor ion m/z 243 → Product ions m/z 159, 215.

-

AHTN-d3: Precursor ion m/z 246 → Product ions m/z 161, 218.

-

-

The specific transitions should be optimized on the instrument being used.

-

4. Quantification:

-

Create a calibration curve by analyzing standards containing known concentrations of AHTN and a constant concentration of AHTN-d3.

-

Plot the ratio of the peak area of AHTN to the peak area of AHTN-d3 against the concentration of AHTN.

-

Determine the concentration of AHTN in the samples by calculating the peak area ratio and interpolating from the calibration curve.

Synthesis and Purification

The synthesis of AHTN-d3 typically involves the introduction of the deuterium label at the final stage of the synthesis of AHTN. A common route for the synthesis of AHTN is the Friedel-Crafts acylation of 1,1,2,4,4,7-hexamethyltetralin.[6] To produce AHTN-d3, a deuterated acetylating agent is used.

Caption: A plausible synthetic route for AHTN-d3 via Friedel-Crafts acylation.

Purification of the final product is typically achieved through recrystallization or column chromatography to ensure high chemical and isotopic purity, which is critical for its use as an analytical standard.

Conclusion

AHTN-d3 is an indispensable tool for the accurate and precise quantification of the synthetic musk AHTN in complex matrices. Its physicochemical properties, being almost identical to the native compound, coupled with its distinct mass spectrometric signature, make it an ideal internal standard for isotope dilution mass spectrometry. This technical guide has provided a comprehensive overview of the chemical and physical characteristics of AHTN-d3, its spectroscopic profile, and a detailed protocol for its application in environmental analysis. The use of AHTN-d3 empowers researchers to generate high-quality, reliable data, which is essential for assessing the environmental impact and potential human exposure to this prevalent synthetic fragrance.

References

- 1. finder.tariffcommission.gov.ph [finder.tariffcommission.gov.ph]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. benchchem.com [benchchem.com]

- 7. scribd.com [scribd.com]

Methodological & Application

Application Note: High-Sensitivity Quantification of AHTN in Environmental Matrices Using Isotope Dilution Mass Spectrometry with AHTN-d3

Introduction

AHTN (Tonalide), or 7-acetyl-1,1,3,4,4,6-hexamethyl-1,2,3,4-tetrahydronaphthalene, is a synthetic polycyclic musk widely used as a fragrance ingredient in a vast array of personal care products and detergents.[1][2] Due to its extensive use and subsequent release into wastewater systems, AHTN is now a ubiquitous contaminant in various environmental compartments, including surface water, wastewater, sediment, and biota.[1][2] Its lipophilic nature and resistance to degradation raise concerns about its potential for bioaccumulation and long-term ecological effects. Consequently, the accurate and sensitive quantification of AHTN in environmental samples is paramount for assessing environmental exposure, understanding its fate and transport, and evaluating the effectiveness of wastewater treatment processes.

This application note details a robust and highly selective analytical methodology for the quantification of AHTN in diverse environmental matrices. The method employs isotope dilution mass spectrometry (IDMS), a gold-standard technique for quantitative analysis, utilizing the deuterated analog, AHTN-d3, as an internal standard.[3][4][5] The use of a stable isotope-labeled internal standard is crucial for compensating for variations that can occur during sample preparation, such as extraction losses and matrix effects, as well as instrumental drift, thereby ensuring high accuracy and precision in the final results.[3][5][6]

Principle of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical process.[6][7] In this case, AHTN-d3, where three hydrogen atoms in the acetyl group are replaced with deuterium, serves as the internal standard for the quantification of native AHTN.[8]

Because AHTN-d3 is chemically and physically almost identical to AHTN, it behaves similarly during sample extraction, cleanup, and chromatographic separation.[3][6] However, due to the mass difference, the two compounds can be distinguished by a mass spectrometer.[3] By measuring the ratio of the signal from the native analyte (AHTN) to the signal from the isotopically labeled internal standard (AHTN-d3), accurate quantification can be achieved, as this ratio remains constant even if sample is lost during preparation.[9][10] This approach effectively corrects for procedural inconsistencies and matrix-induced signal suppression or enhancement, leading to highly reliable and reproducible data.[5][11]

Analytical Workflow Overview

The overall analytical workflow for the quantification of AHTN in environmental samples is a multi-step process designed to isolate, concentrate, and accurately measure the target analyte. The key stages include sample collection and preservation, spiking with the AHTN-d3 internal standard, extraction of AHTN and AHTN-d3 from the sample matrix, cleanup of the extract to remove interfering substances, and finally, instrumental analysis by either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Caption: A generalized workflow for the quantification of AHTN using AHTN-d3.

Detailed Protocols

Part 1: Sample Preparation

1.1. Water Sample (Wastewater, River Water)

This protocol is optimized for the extraction of AHTN from aqueous matrices using Solid-Phase Extraction (SPE).

Materials:

-

1 L amber glass bottles, pre-cleaned

-

AHTN-d3 internal standard solution (e.g., 1 µg/mL in methanol)

-

SPE cartridges (e.g., Oasis HLB, 6 cc, 200 mg)

-

Methanol, dichloromethane (DCM), n-hexane (all analytical grade)

-

Anhydrous sodium sulfate

-

SPE manifold

-

Nitrogen evaporator

Procedure:

-

Sample Collection: Collect 500 mL of water sample in a pre-cleaned amber glass bottle. If not extracted immediately, store at 4°C.

-

Spiking: Add a known amount of AHTN-d3 internal standard solution to the water sample to achieve a final concentration of approximately 50-100 ng/L. Mix thoroughly.

-

SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of DCM, followed by 5 mL of methanol, and finally 5 mL of deionized water through the cartridge.[12] Do not allow the cartridge to go dry.

-

Sample Loading: Pass the spiked water sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.[13]

-

Washing: After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove any polar interferences.

-

Drying: Dry the cartridge under a gentle stream of nitrogen or by applying vacuum for 30 minutes to remove residual water.

-

Elution: Elute the retained analytes (AHTN and AHTN-d3) by passing 10 mL of DCM through the cartridge.[14]

-

Drying and Concentration: Pass the eluate through a small column containing anhydrous sodium sulfate to remove any remaining water. Concentrate the eluate to approximately 1 mL using a gentle stream of nitrogen.

-

Solvent Exchange: Add 1 mL of n-hexane and continue to concentrate to a final volume of 0.5 mL for GC-MS analysis.

1.2. Sediment/Sludge Sample

This protocol utilizes Pressurized Liquid Extraction (PLE) for the efficient extraction of AHTN from solid matrices.[15]

Materials:

-

Freeze-dryer or oven

-

Mortar and pestle or grinder

-

AHTN-d3 internal standard solution

-

PLE system and extraction cells

-

Diatomaceous earth or sand

-

Dichloromethane (DCM), acetone (analytical grade)

-

Florisil for cleanup

-

Nitrogen evaporator

Procedure:

-

Sample Preparation: Homogenize the wet sediment sample. A subsample can be taken to determine the dry weight. The remaining sample is freeze-dried or air-dried and then ground to a fine powder.

-

Spiking: Weigh approximately 5-10 g of the dried sediment into a beaker. Add a known amount of AHTN-d3 internal standard solution and mix thoroughly. Allow the solvent to evaporate.

-

PLE Cell Packing: Mix the spiked sediment with an inert material like diatomaceous earth or sand and pack it into a PLE extraction cell.[16]

-

Extraction: Perform the extraction using a PLE system with the following conditions (parameters may need optimization):

-

Concentration: Collect the extract and concentrate it to approximately 1 mL using a nitrogen evaporator.

-

Cleanup: Pass the concentrated extract through a glass column packed with activated Florisil to remove polar interferences. Elute with a suitable solvent mixture like hexane/DCM.

-

Final Concentration: Concentrate the cleaned extract to a final volume of 0.5 mL for GC-MS analysis.

Part 2: Instrumental Analysis (GC-MS)

Instrumentation:

-

Gas Chromatograph with a mass selective detector (GC-MS)

-

Capillary column: Low-polarity 5% phenyl/95% dimethylpolysiloxane (e.g., DB-5MS or HP-5MS)[17]

GC Conditions (Typical):

-

Injector Temperature: 280°C

-

Injection Mode: Splitless

-

Oven Program: 80°C (hold 1 min), ramp to 280°C at 10°C/min, hold 10 min

-

Carrier Gas: Helium

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

Selected Ions for Monitoring:

| Compound | Quantifier Ion (m/z) | Qualifier Ion (m/z) |

| AHTN | 243 | 258 |

| AHTN-d3 | 246 | 261 |

Rationale for Ion Selection: The molecular ion of AHTN is at m/z 258. The base peak in its EI mass spectrum is typically at m/z 243, resulting from the loss of a methyl group (-CH3). For AHTN-d3, the molecular ion is at m/z 261, and the corresponding base peak from the loss of a methyl group is at m/z 246. These ions provide excellent sensitivity and selectivity for quantification.

Caption: Mass fragmentation pathway for AHTN and AHTN-d3 in EI-MS.

Method Validation and Performance

Method validation is a critical step to ensure that the analytical procedure is suitable for its intended purpose.[18][19][20] Key validation parameters include linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy (recovery), and precision.

Calibration Curve: A calibration curve is constructed by analyzing a series of standard solutions containing known concentrations of AHTN and a constant concentration of AHTN-d3. The curve is generated by plotting the ratio of the peak area of AHTN to the peak area of AHTN-d3 against the concentration of AHTN. A linear regression is then applied to the data points.[21][22]

Typical Performance Data:

The following table summarizes typical performance characteristics of the method, compiled from various studies.

| Parameter | Water Matrix | Sediment Matrix | Reference |

| Linearity (R²) | > 0.99 | > 0.99 | [1] |

| LOD | 0.1 - 1.0 ng/L | 0.1 - 0.5 ng/g dw | [1] |

| LOQ | 0.3 - 3.0 ng/L | 0.3 - 1.5 ng/g dw | [1] |

| Recovery | 85 - 110% | 80 - 115% | [14] |

| Precision (RSD) | < 15% | < 20% | [14] |

dw: dry weight

Conclusion

The described methodology, based on isotope dilution mass spectrometry using AHTN-d3 as an internal standard, provides a highly accurate, sensitive, and robust approach for the quantification of AHTN in complex environmental matrices. The use of a stable isotope-labeled internal standard is paramount for correcting analytical variabilities, thereby ensuring the generation of high-quality and defensible data.[3][4][5] This method is well-suited for routine environmental monitoring, fate and transport studies, and the assessment of remediation strategies for this prevalent class of emerging contaminants.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. Enantioselective Determination of Polycyclic Musks in River and Wastewater by GC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. AHTN D3 (acetyl D3) 100 µg/mL in Isooctane [lgcstandards.com]

- 9. psecommunity.org [psecommunity.org]

- 10. rsc.org [rsc.org]

- 11. m.youtube.com [m.youtube.com]

- 12. waters.com [waters.com]

- 13. Solid Phase Extraction Guide | Thermo Fisher Scientific - SG [thermofisher.com]

- 14. nanobioletters.com [nanobioletters.com]

- 15. epa.gov [epa.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Efficient Validation Strategies in Environmental Analytical Chemistry: A Focus on Organic Micropollutants in Water Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. annualreviews.org [annualreviews.org]

- 20. Analytical Method Validation → Area → Resource 1 [climate.sustainability-directory.com]

- 21. LC-MS/MS Quantitative Assays | Department of Chemistry Mass Spectrometry Core Laboratory [mscore.web.unc.edu]

- 22. downloads.regulations.gov [downloads.regulations.gov]

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of AHTN in Aqueous Matrices Using a Deuterated Internal Standard

Abstract

This document details the development and validation of a highly selective and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of the polycyclic musk, 7-Acetyl-1,1,3,4,4,6-hexamethyl-1,2,3,4-tetrahydronaphthalene (AHTN, Tonalide). To ensure the highest degree of accuracy and mitigate matrix effects, a stable isotope-labeled (deuterated) analog of AHTN was employed as an internal standard (IS). The protocol outlines a streamlined Solid-Phase Extraction (SPE) procedure for sample pre-concentration from aqueous matrices, optimized chromatographic conditions for robust separation, and meticulously developed mass spectrometric parameters for confident detection. The method was validated according to the principles outlined in the ICH Q2(R1) and FDA guidelines, demonstrating excellent linearity, accuracy, precision, and sensitivity.[1][2][3][4][5] This application note serves as a comprehensive guide for environmental, toxicological, and quality control laboratories tasked with the trace-level analysis of AHTN.

Introduction: The Rationale for a Robust AHTN Quantification Method

AHTN (Tonalide) is a synthetic fragrance ingredient extensively used in a wide array of consumer products, including perfumes, detergents, and cosmetics.[6] Its widespread use and subsequent release into wastewater systems have led to its classification as a persistent environmental contaminant.[7][8] AHTN is characterized by its high hydrophobicity (log Kow ≈ 5.7) and resistance to degradation, resulting in its accumulation in aquatic environments, sediments, and biota.[7][9][10] Given its potential for bioaccumulation and reported endocrine-disrupting activities, the need for a reliable and sensitive analytical method for its quantification is paramount for environmental monitoring and human exposure assessment.[11]

LC-MS/MS has become the gold standard for quantifying trace organic contaminants due to its inherent sensitivity and selectivity.[12][13][14] However, complex sample matrices can introduce significant variability through ion suppression or enhancement, compromising data integrity. The most effective strategy to counteract these matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[15][16] A deuterated internal standard, such as AHTN-d5, shares nearly identical physicochemical properties with the native analyte.[17] This ensures it co-elutes chromatographically and experiences the same extraction inefficiencies and ionization effects, providing a reliable basis for accurate quantification.[15][18]

This guide provides a detailed, step-by-step protocol for an LC-MS/MS method, from sample preparation to data acquisition and validation, grounded in established scientific principles and regulatory standards.

Physicochemical Properties of Analyte and Internal Standard

Understanding the properties of AHTN is critical for developing the analytical method, particularly for sample preparation and chromatographic separation.

| Property | AHTN (Tonalide) | AHTN-d5 (Internal Standard) | Causality for Method Development |

| Chemical Formula | C₁₈H₂₆O | C₁₈H₂₁D₅O | The mass difference allows for distinct detection by the mass spectrometer. |

| Molecular Weight | ~258.4 g/mol [9] | ~263.4 g/mol | Defines the precursor ion masses for MS/MS analysis. |

| log Kow (Octanol-Water Partition Coefficient) | ~5.7[9] | ~5.7 (Assumed) | High hydrophobicity dictates the use of reversed-phase chromatography and informs the choice of SPE sorbent.[19] |

| Water Solubility | ~1.25 mg/L[9] | Very low (Assumed) | Low solubility necessitates pre-concentration from aqueous samples, justifying the use of Solid-Phase Extraction. |

| Appearance | White crystalline solid[6] | White crystalline solid | Relevant for handling and preparation of standard solutions. |

Experimental Workflow and Protocols

The overall analytical workflow is designed for efficiency, robustness, and high sensitivity, moving from sample collection to final data analysis.

Caption: Overall workflow for AHTN analysis.

Protocol: Sample Preparation via Solid-Phase Extraction (SPE)

Rationale: Due to the low expected concentrations of AHTN in environmental water and its hydrophobic nature, an SPE step is essential to concentrate the analyte and remove interfering hydrophilic matrix components.[20][21] A reversed-phase polymer-based sorbent is chosen for its high retention of non-polar compounds like AHTN.[8][22]

Materials:

-

SPE Cartridges: Reversed-phase polymeric sorbent (e.g., Waters Oasis HLB, 60 mg)

-

Sample containers: Amber glass bottles

-

Methanol (HPLC grade)

-

Deionized water (18 MΩ·cm)

-

Hydrochloric Acid (HCl)

-

SPE Vacuum Manifold

-

Nitrogen Evaporation System

Step-by-Step Protocol:

-

Sample Collection & Preservation: Collect 100 mL of the aqueous sample in an amber glass bottle. If not analyzed immediately, acidify to pH 2 with HCl to inhibit microbial degradation and store at 4°C.[23]

-

Internal Standard Spiking: Allow the sample to reach room temperature. Spike the sample with the AHTN-d5 internal standard solution to a final concentration of 10 ng/mL. Vortex briefly to mix.

-

Cartridge Conditioning: Place the SPE cartridges on the vacuum manifold. Condition the cartridges by passing 3 mL of Methanol followed by 3 mL of deionized water. Do not allow the cartridge to go dry.

-

Sample Loading: Load the entire 100 mL sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

-

Washing: After the entire sample has passed through, wash the cartridge with 3 mL of a 5% Methanol/water solution to remove any remaining polar interferences.

-

Drying: Dry the cartridge thoroughly by applying full vacuum for 10-15 minutes or using a stream of nitrogen. This step is critical to remove residual water before elution with a non-aqueous solvent.

-

Elution: Place collection vials in the manifold. Elute the retained analytes by passing 2 x 2 mL of Methanol through the cartridge. Allow the solvent to soak for 1 minute before applying vacuum for the first elution.

-

Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 80:20 Methanol:Water) and transfer to an autosampler vial for LC-MS/MS analysis.[24]

Protocol: LC-MS/MS Method Development

Rationale: The goal of the chromatographic method is to achieve a sharp, symmetrical peak for AHTN, free from co-eluting matrix interferences.[24][25] Given AHTN's high hydrophobicity, reversed-phase chromatography is the logical choice.[19][26] A C18 column provides excellent retention for such non-polar compounds. A gradient elution is employed to ensure efficient elution and a short run time. For mass spectrometry, Electrospray Ionization (ESI) in positive mode is effective for protonating the acetyl group on AHTN. Multiple Reaction Monitoring (MRM) is used for its superior sensitivity and selectivity, which arises from monitoring a specific precursor-to-product ion transition.[14][27][28]

Instrumentation:

-

LC System: UHPLC system capable of binary gradient elution.

-

Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an ESI source.

-

Analytical Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

Optimized LC Parameters:

| Parameter | Setting | Rationale |

| Mobile Phase A | Water + 0.1% Formic Acid | Provides protons for efficient ESI ionization. |

| Mobile Phase B | Methanol + 0.1% Formic Acid | Strong organic solvent for eluting the hydrophobic AHTN. |

| Flow Rate | 0.4 mL/min | Optimal for the column dimension to ensure sharp peaks. |

| Column Temperature | 40°C | Improves peak shape and reduces viscosity. |

| Injection Volume | 5 µL | Balances sensitivity with potential for column overload. |

| Gradient Program | 0.0 min: 80% B | High initial organic content to match reconstitution solvent and focus the analyte band. |

| 3.0 min: 98% B | Ramps up to elute AHTN. | |

| 3.5 min: 98% B | Hold to ensure complete elution. | |

| 3.6 min: 80% B | Return to initial conditions. | |

| 5.0 min: 80% B | Column re-equilibration. |

Optimized MS/MS Parameters:

The first step in MS method development is to determine the optimal precursor and product ions, along with the collision energy (CE) for each transition. This is typically done by infusing a standard solution of AHTN and AHTN-d5 directly into the mass spectrometer.

Caption: Logic for MRM transition optimization.